4-(Pyridin-2-yl)benzoic acid

Catalog No.
S753837
CAS No.
4385-62-0
M.F
C12H9NO2
M. Wt
199.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-2-yl)benzoic acid

CAS Number

4385-62-0

Product Name

4-(Pyridin-2-yl)benzoic acid

IUPAC Name

4-pyridin-2-ylbenzoic acid

Molecular Formula

C12H9NO2

Molecular Weight

199.2 g/mol

InChI

InChI=1S/C12H9NO2/c14-12(15)10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,(H,14,15)

InChI Key

AQIPNZHMXANQRC-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O

Synonyms

4-(2-Pyridinyl)benzoic Acid; Pyridinyl benzoic acid

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)O

The exact mass of the compound 4-(Pyridin-2-yl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Pyridin-2-yl)benzoic acid (CAS 4385-62-0) is a highly specialized bifunctional building block characterized by a pyridine ring ortho-fused to a benzoic acid moiety. In transition metal chemistry, it functions as a potent bidentate C^N cyclometalating ligand that retains a pendant, uncoordinated carboxylic acid group . This specific topology makes it a premier precursor for synthesizing surface-anchored photosensitizers, such as Ir(III) and Ru(II) complexes used in dye-sensitized solar cells (DSSCs) and luminescent metal-organic frameworks (MOFs). Furthermore, in the pharmaceutical sector, this exact compound is designated as Atazanavir EP Impurity A, a critical reactive metabolite and degradant . Its dual utility—as a structural anchor in advanced materials and a mandatory reference standard in antiretroviral drug manufacturing—drives its procurement across both materials science and pharmaceutical quality control workflows.

Substituting 4-(pyridin-2-yl)benzoic acid with closely related analogs fundamentally disrupts both chemical synthesis and analytical workflows. The widely used isomer, 4-(pyridin-4-yl)benzoic acid, acts as a linear N,O-donor bridging ligand but is sterically incapable of undergoing the C^N cyclometalation required to form stable, photoluminescent Ir(III) or Ru(II) centers. Conversely, while the classic cyclometalating ligand 2-phenylpyridine (ppy) forms identical metal centers, it lacks the pendant carboxylate group, rendering the resulting complexes incapable of covalently anchoring to metal oxide surfaces like TiO2 . In pharmaceutical quality control, generic pyridine-carboxylic acids cannot substitute for 4-(pyridin-2-yl)benzoic acid because they fail to match the specific chromatographic relative retention time (RRT) and mass fragmentation profile required by pharmacopeial monographs for Atazanavir Impurity A profiling [1].

Surface Anchoring Capability in Photocatalytic Complexes

When synthesizing photosensitizers for TiO2 functionalization, the presence of an anchoring group is non-negotiable. Ir(III) complexes utilizing 4-(pyridin-2-yl)benzoic acid as the cyclometalating ligand achieve robust covalent ester-linkage to mesoporous TiO2, yielding high dye loading capacities (typically >1.0 × 10^-7 mol/cm2) . In direct contrast, complexes built with the standard 2-phenylpyridine (ppy) baseline lack the pendant carboxylate and exhibit ~0% stable anchoring, washing off entirely during standard solvent rinsing protocols .

Evidence DimensionTiO2 Surface Anchoring Efficiency / Dye Loading
Target Compound Data4-(Pyridin-2-yl)benzoic acid complexes: >1.0 × 10^-7 mol/cm2 (stable covalent binding)
Comparator Or Baseline2-phenylpyridine (ppy) complexes: ~0 mol/cm2 (washes off)
Quantified DifferenceAbsolute difference in surface retention due to the pendant -COOH group.
ConditionsDye loading onto mesoporous TiO2 photoanodes followed by solvent desorption assay.

Essential for procuring ligands intended for dye-sensitized solar cells (DSSCs) or solid-state photocatalyst development where surface grafting is required.

C^N Cyclometalation vs. Linear Coordination

The ortho-relationship of the pyridine nitrogen to the phenyl linkage in 4-(pyridin-2-yl)benzoic acid allows it to act as a bidentate C^N chelator. This forms highly stable octahedral Ir(III) and Ru(II) complexes characterized by strong Metal-to-Ligand Charge Transfer (MLCT) absorption bands in the 350–450 nm region [1]. The structural isomer 4-(pyridin-4-yl)benzoic acid cannot cyclometalate due to its linear geometry; it acts merely as a monodentate or bridging ligand, failing to generate the required photoluminescent MLCT states .

Evidence DimensionCoordination Geometry and MLCT Generation
Target Compound Data4-(Pyridin-2-yl)benzoic acid: Bidentate C^N chelation (generates strong MLCT absorption)
Comparator Or Baseline4-(Pyridin-4-yl)benzoic acid: Linear N-donor/bridging (no C^N cyclometalation)
Quantified DifferenceBinary transition from a linear structural linker to a photophysically active cyclometalating chelator.
ConditionsReaction with IrCl3 or RuCl3 precursors under standard reflux conditions.

Buyers must select the 2-pyridyl isomer specifically when the goal is to synthesize luminescent dopants or photosensitizers rather than simple structural MOFs.

Pharmacopeial Specificity for API Impurity Profiling

In the quality control of the antiretroviral API Atazanavir, 4-(pyridin-2-yl)benzoic acid serves as the exact EP Impurity A reference standard. It provides a highly specific relative retention time (RRT) and mass-to-charge ratio (m/z 199.2) necessary to quantify degradation down to the standard reporting threshold of 0.05% [1]. Utilizing alternative isomers or upstream precursors like Atazanavir Impurity B (4-(pyridin-2-yl)benzaldehyde) results in mismatched RRTs, causing the analytical method to fail system suitability and regulatory compliance tests.

Evidence DimensionChromatographic Specificity (RRT) for Atazanavir QC
Target Compound Data4-(Pyridin-2-yl)benzoic acid: Exact RRT match for Impurity A
Comparator Or BaselineAtazanavir Impurity B / generic isomers: Mismatched RRTs
Quantified Difference100% specificity for Impurity A quantification vs. method failure.
ConditionsHPLC/LC-MS impurity profiling according to EP/USP Atazanavir monographs.

Procurement by pharmaceutical QC labs is strictly dictated by the need for exact molecular matching to satisfy EP/USP regulatory monographs.

Synthesis of Anchored Photosensitizers for DSSCs

Where this compound is the right choice: Procured as a primary cyclometalating ligand to synthesize Ir(III) or Ru(II) dyes. The pendant carboxylic acid group allows these complexes to be directly grafted onto mesoporous TiO2 photoanodes, a critical requirement for dye-sensitized solar cells that standard 2-phenylpyridine cannot fulfill .

Regulatory Impurity Profiling of Atazanavir

Where this compound is the right choice: Procured by pharmaceutical analytical laboratories as the official Atazanavir EP Impurity A reference standard. It is used to calibrate HPLC and LC-MS instruments to ensure API batches meet stringent pharmacopeial limits for degradation products [1].

Development of Luminescent Metalloligands for MOFs

Where this compound is the right choice: Used in advanced materials research to pre-form photoluminescent transition metal complexes that are subsequently copolymerized into Metal-Organic Frameworks (MOFs). The uncoordinated carboxylate group acts as the structural linker to secondary building units (SBUs), integrating catalytic centers directly into the framework [2].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.2

Appearance

Solid powder

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(2-Pyridyl)benzoic acid

Dates

Last modified: 08-15-2023

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